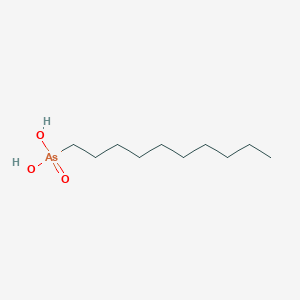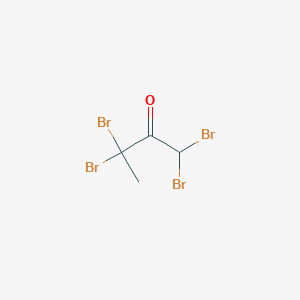
1,1,3,3-Tetrabromobutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrabromobutan-2-one is an organic compound with the molecular formula C₄H₄Br₄O It is a brominated derivative of butanone, characterized by the presence of four bromine atoms attached to the carbon backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrabromobutan-2-one can be synthesized through the bromination of butanone. The process typically involves the reaction of butanone with bromine in the presence of a catalyst or under specific conditions to ensure the selective addition of bromine atoms at the desired positions. The reaction is carried out in a controlled environment to prevent over-bromination or unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1,1,3,3-Tetrabromobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or other products.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states or products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted butanones, while reduction can produce less brominated butanones or alcohols.
科学的研究の応用
1,1,3,3-Tetrabromobutan-2-one has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, flame retardants, and other industrial applications.
作用機序
The mechanism of action of 1,1,3,3-tetrabromobutan-2-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds or other types of chemical interactions, affecting the function and activity of the target molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
類似化合物との比較
1,1,2,2-Tetrabromobutane: Another brominated butane derivative with similar properties but different bromine atom positions.
1,1,3,3-Tetrachlorobutan-2-one: A chlorinated analogue with chlorine atoms instead of bromine.
1,1,3,3-Tetrabromo-2-butanol: A related compound with a hydroxyl group instead of a carbonyl group.
Uniqueness: 1,1,3,3-Tetrabromobutan-2-one is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties
特性
CAS番号 |
27992-54-7 |
|---|---|
分子式 |
C4H4Br4O |
分子量 |
387.69 g/mol |
IUPAC名 |
1,1,3,3-tetrabromobutan-2-one |
InChI |
InChI=1S/C4H4Br4O/c1-4(7,8)2(9)3(5)6/h3H,1H3 |
InChIキー |
IAQWPHLTNCXXLU-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C(Br)Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
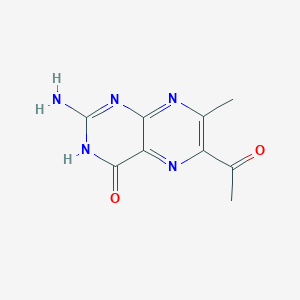



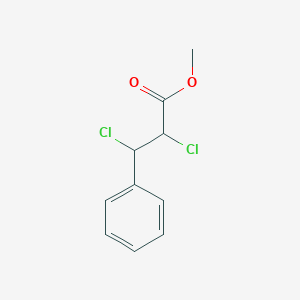
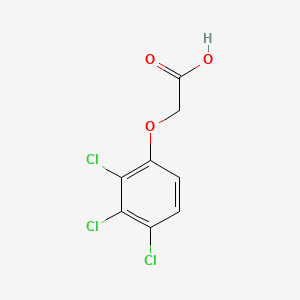

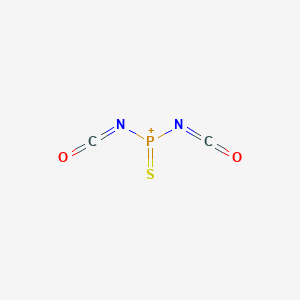
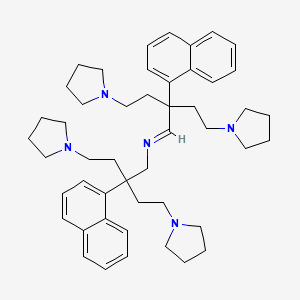
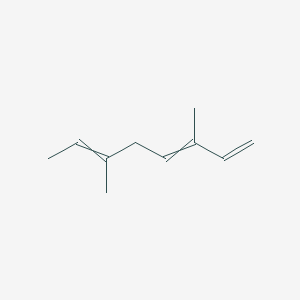
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
